2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(3,7,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O3/c1-6-4-18-8-9(16(2)12(22)17(3)10(8)21)14-11(18)19(15-6)5-7(13)20/h4-5H2,1-3H3,(H2,13,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFUBVGJHUVIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes to 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide typically involve multi-step processes, where intermediates are synthesized and then combined under specific reaction conditions.
In laboratory settings, the preparation might start with the formation of the triazino[3,4-f]purin scaffold through a condensation reaction. The introduction of acetamide moieties and the methyl groups follows, often through alkylation and amide formation reactions. Industrial production methods would scale up these processes, optimizing for yield, purity, and cost-effectiveness by leveraging continuous flow reactions and advanced purification techniques.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The triazino[3,4-f]purin scaffold is crucial for interactions with nucleotide-binding sites, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Compared to other triazino[3,4-f]purin derivatives, 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is unique due to its specific combination of methyl and oxo groups, which enhance its reactivity and binding affinity. Similar compounds include other triazino purines and their derivatives, but this particular configuration offers distinct advantages in terms of stability and specificity in scientific applications.
There you have it—an in-depth look at this compound. Fascinating stuff!
Biological Activity
The compound 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a complex organic molecule belonging to the purine derivative class. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a purine ring fused with a triazine moiety and functional groups such as acetamide and dioxo groups. These structural characteristics may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Many purine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds in this class often demonstrate efficacy against various bacterial strains.
- Enzyme Inhibition : The ability to inhibit specific enzymes is a common mechanism for many bioactive compounds.
The anticancer properties of this compound may be attributed to its ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to decreased dTTP levels and ultimately results in apoptosis of cancer cells.
Case Studies
-
Synthesis and Evaluation :
- A study synthesized various triazole derivatives and evaluated their TS inhibitory activity. The best-performing compound exhibited an IC50 value of 1.95 μM compared to the standard drug Pemetrexed with an IC50 of 7.26 μM .
- The incorporation of the triazole ring into the structure significantly enhanced anticancer activity due to improved binding affinity to TS.
- Cell Line Studies :
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Inhibition Studies : Research indicated that certain derivatives displayed good inhibition against Escherichia coli and Staphylococcus aureus. This suggests that the compound could be effective in treating bacterial infections .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction efficiency be optimized?
The synthesis involves multi-step heterocyclic assembly, typically starting with functionalized purine or triazine precursors. Key steps include:
- Nucleophilic substitution to introduce acetamide groups (e.g., coupling with chloroacetamide derivatives under basic conditions).
- Cyclocondensation using reagents like POCl₃ or DCC to form the fused triazino-purine core.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) . Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can identify optimal conditions for yield and purity .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. Key signals include methyl groups (δ 1.2–2.5 ppm) and carbonyl resonances (δ 165–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 421.457) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV light (λ = 365 nm) over 72 hours, monitored via HPLC .
- Humidity Sensitivity : Store desiccated at –20°C to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving this compound’s triazino-purine core?
Computational studies (DFT or molecular dynamics) can elucidate reaction pathways:
- Electrophilic Aromatic Substitution : The triazine ring’s electron-deficient nature directs substitutions to specific positions.
- Ring-Opening Reactions : Acidic/basic conditions may cleave the triazine ring, forming intermediates detectable via LC-MS . Experimental validation: Use isotopic labeling (e.g., ¹⁵N) to track bond rearrangements .
Q. How can structural modifications enhance bioactivity while maintaining solubility?
Derivative Design :
| Modification Site | Example Substituent | Impact |
|---|---|---|
| Acetamide (R₁) | –NHCOCH₂COOH | Increases water solubility via ionization |
| Methyl (R₂/R₃) | –CF₃ or –CH₂Ph | Enhances lipophilicity for membrane penetration |
| Methodology : Parallel synthesis with automated liquid handlers to generate a 24-member library. Screen solubility (shake-flask method) and bioactivity (enzyme inhibition assays) . |
Q. How should researchers resolve contradictory bioactivity data across studies?
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural Confounds : Verify compound identity via X-ray crystallography to rule out polymorphic differences .
Q. What advanced computational tools predict this compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to purine receptors (e.g., adenosine A₂A).
- Pharmacophore Mapping : Identify critical H-bond acceptors (triazine carbonyl groups) and hydrophobic regions (methyl substituents) . Validation : Compare predicted binding affinities with surface plasmon resonance (SPR) experimental data .
Methodological Notes
- Contradiction Analysis : Use Bland-Altman plots to assess inter-lab variability in bioactivity measurements .
- Synthetic Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
